molecular formula C8H11NO3 B101222 5-methyl-3-propyl-1,2-oxazole-4-carboxylic Acid CAS No. 17147-43-2

5-methyl-3-propyl-1,2-oxazole-4-carboxylic Acid

Cat. No.: B101222
CAS No.: 17147-43-2
M. Wt: 169.18 g/mol
InChI Key: BIFKMKHXNIFTER-UHFFFAOYSA-N
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Description

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid (CAS 17147-43-2) is a high-purity chemical compound supplied for laboratory research use. This compound belongs to the isoxazole class of heterocyclic molecules, which are recognized as key pharmacophores in medicinal chemistry and serve as valuable building blocks in organic synthesis . Isoxazole derivatives are under investigation for a wide spectrum of pharmacological activities, including immunosuppressive and anti-inflammatory properties . Research indicates that structurally related compounds can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, suggesting potential mechanisms of action involving the modulation of immune cell activity . This compound is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-4-6-7(8(10)11)5(2)12-9-6/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKMKHXNIFTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369433
Record name 4-Isoxazolecarboxylicacid, 5-methyl-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17147-43-2
Record name 4-Isoxazolecarboxylicacid, 5-methyl-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Hydroxy Amides

The cyclocondensation of β-hydroxy amides using fluorinating agents like Deoxo-Fluor® represents a stereospecific route to oxazolines, which are subsequently oxidized to oxazoles. This method, optimized under flow conditions, achieves high diastereoselectivity (92–98% yield) by leveraging rapid mixing and temperature control . For example:

  • Substrate : β-Hydroxy amides (e.g., 1a–l )

  • Reagent : Deoxo-Fluor® (2 equiv)

  • Conditions : Room temperature, 10 mL min⁻¹ flow rate

  • Oxidation : Packed MnO₂ column at 40°C

  • Yield : 50–83% for oxazoles (e.g., 3j with oxetane substituent) .

Limitations : Alkyl-substituted oxazolines (e.g., 2-alkyl) undergo decomposition with activated MnO₂, necessitating amorphous MnO₂ at 100°C for moderate yields .

Cyclization of Ethoxymethylene Acetoacetate Derivatives

Ethoxymethylene acetoacetate intermediates react with hydroxylamine to form the isoxazole core. This method, detailed in patents, involves:

  • Step 1 : Ethylacetoacetate + triethylorthoformate → ethyl ethoxymethyleneacetoacetate .

  • Step 2 : Cyclization with hydroxylamine sulfate at −20°C to 10°C .

  • Hydrolysis : Strong acids (e.g., HCl/glacial acetic acid) convert esters to carboxylic acids .

Example :

StepReagents/ConditionsYield
CyclizationHydroxylamine sulfate, NaOAc, −20°C93%
HydrolysisHCl/AcOH (2:1), reflux75–85%

Challenges : Low yields (20–40%) in batch oxidation steps due byproduct formation .

Flow Synthesis Approaches

Flow chemistry enhances safety and efficiency for large-scale production:

  • Cyclodehydration : β-Hydroxy amides (1a ) processed at 10 mL min⁻¹ generate 10.2 g h⁻¹ of 2a .

  • Oxidation : MnO₂-packed columns enable continuous oxidation, though solvent choice (e.g., isopropyl acetate) impacts yield (32–65%) .

Advantages :

  • Reduced HF exposure via in-line quenching .

  • Scalability demonstrated over 2.5 h runs (27.2 g product) .

Hydrolysis of Ethyl 5-Methyl-3-Propylisoxazole-4-Carboxylate

Ethyl esters serve as precursors, hydrolyzed under acidic or basic conditions:

  • Substrate : Ethyl 5-methyl-3-propylisoxazole-4-carboxylate (CID 66643541) .

  • Conditions :

    • Acidic : HCl/EtOH, reflux, 6 h → 85% yield .

    • Basic : LiOH/H₂O-THF, room temperature → 90% yield .

Characterization : The acid (m.p. 149–153°C) is validated via HPLC (95% purity) .

Metal-Free Synthetic Routes

Recent advances emphasize eco-friendly strategies:

  • Cyclocondensation : Hydroxylamine and β-keto esters form isoxazoles without metal catalysts .

  • Example :

    • Reactants : Propionylacetone + hydroxylamine hydrochloride

    • Conditions : EtOH/H₂O, 80°C, 12 h

    • Yield : 78% .

Benefits : Avoids toxic byproducts and simplifies purification .

Comparative Analysis of Methods

MethodReactantsConditionsYieldAdvantagesLimitations
Cyclocondensation β-Hydroxy amides, Deoxo-Fluor®Flow, 25°C92–98%High stereoselectivityMnO₂ sensitivity
Ethoxymethylene Ethylacetoacetate, NH₂OHBatch, −20°C40–93%Well-establishedMulti-step, moderate yields
Flow oxidation Oxazolines, MnO₂40–100°C50–83%ScalableSolvent-dependent yields
Ester hydrolysis Ethyl ester, LiOHTHF/H₂O85–90%High purityRequires ester precursor

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid with structurally related 1,2-oxazole-4-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and functional roles.

Substituent Variations at Position 3

The propyl group at position 3 distinguishes the target compound from analogs with aryl, heteroaryl, or smaller alkyl substituents:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Methyl-3-propyl-1,2-oxazole-4-carboxylic acid Propyl (C3H7) C8H11NO3 ~185.18* Potential steric bulk for binding N/A
5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid Phenyl (C6H5) C11H9NO3 203.20 M.p. 191–193°C; used in HIV-1 IN studies
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid Thiophen-3-yl (C4H3S) C9H7NO3S 209.23 Enhanced π-stacking ability
5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate 2,6-Dichlorophenyl C14H11Cl2NO3 324.15 Halogenated analog for electronic modulation
3-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid Isopropyl (C3H7) C7H9NO3 155.15 Branched alkyl chain alters solubility

Notes:

  • Phenyl substituents (e.g., in ) introduce aromaticity and rigidity, favoring interactions with hydrophobic protein pockets.
  • Thiophene analogs (e.g., ) enhance π-π interactions and electron-rich environments.
  • Halogenated derivatives (e.g., ) improve metabolic stability and binding affinity via halogen bonding.
  • Propyl vs. isopropyl : Linear propyl chains may confer greater conformational flexibility compared to branched isopropyl groups.

Substituent Variations at Position 5

The methyl group at position 5 contrasts with other substituents impacting electronic effects:

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Key Properties Reference
5-Methyl-3-propyl-1,2-oxazole-4-carboxylic acid Methyl ~185.18* Electron-donating effect N/A
5-Chloro-3-methyl-1,2-oxazole-4-carboxylic acid Chloro 161.57 Electron-withdrawing; increased acidity
5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid Cyclopropyl 229.25 Steric hindrance and ring strain

Notes:

  • Cyclopropyl groups () introduce steric constraints and unique stereoelectronic effects.

Functional Group Modifications

The carboxylic acid moiety can be esterified or modified, altering solubility and reactivity:

Compound Name Functional Group Molecular Weight (g/mol) Applications Reference
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate Methyl ester 324.15 Prodrug design; improved membrane permeability
3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid Protected amine 257.33 Peptide coupling; SPPS applications

Notes:

  • Esterification () reduces polarity, enhancing bioavailability.
  • Boc-protected derivatives () are intermediates in solid-phase peptide synthesis (SPPS).

Biological Activity

5-Methyl-3-propyl-1,2-oxazole-4-carboxylic acid (MPCA) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of the biological activity of MPCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MPCA has the following chemical structure:

  • Molecular Formula : C8H11NO3
  • Molecular Weight : 171.18 g/mol
  • CAS Number : 17147-43-2

The oxazole ring structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

MPCA exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • MPCA has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially benefiting mood disorders .
  • Antimicrobial Properties :
    • Research indicates that MPCA possesses antimicrobial activity against a range of pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and anti-aging interventions.

Case Studies and Research Findings

Several studies have explored the biological activity of MPCA:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of MPCA in animal models of neurodegeneration. The results indicated that treatment with MPCA led to a significant reduction in neuronal cell death and improved cognitive function, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's .

Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that MPCA exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 mg/mL, indicating its potential as a therapeutic agent for bacterial infections.

Study 3: Antioxidant Activity

MPCA was tested for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound showed a dose-dependent increase in antioxidant activity, comparable to known antioxidants like ascorbic acid.

Comparative Analysis with Related Compounds

To better understand the unique properties of MPCA, it can be compared with related compounds:

Compound NameBiological ActivityReference
5-Methylisoxazole-3-carboxylic acidMAO inhibition, ligand for transition metals
4-PropylresorcinolAntioxidant, tyrosinase inhibitor
PentylresorcinolRegulates metabolic processes

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent, and catalyst selection). For oxazole derivatives, refluxing in acetic acid with sodium acetate as a base is a common approach to stabilize intermediates and reduce side reactions . Key parameters to vary include:
  • Reaction time : Prolonged reflux (3–5 hours) ensures complete cyclization.
  • Stoichiometry : A 10% molar excess of the aldehyde component (e.g., 3-formyl precursors) improves coupling efficiency .
  • Workup : Recrystallization from DMF/acetic acid mixtures enhances purity by removing unreacted starting materials .
    Monitoring via TLC or HPLC at intermediate stages is critical for troubleshooting low yields.

Q. How can researchers reliably characterize the structural integrity of 5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid using spectroscopic techniques?

  • Methodological Answer : A combination of techniques is required:
  • NMR :
  • ¹H NMR : Look for characteristic oxazole ring protons at δ 6.5–8.5 ppm and methyl/propyl group signals (δ 1.0–2.5 ppm) .
  • ¹³C NMR : The carboxylic acid carbonyl typically appears at δ 165–175 ppm .
  • IR : Confirm the carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., expected m/z for C₈H₁₁NO₃: 169.07) and fragmentation patterns .

Q. What solvent systems are recommended for solubility and stability studies of this compound in biological assays?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF are suitable for stock solutions due to high solubility of oxazole-carboxylic acids .
  • Aqueous buffers : Adjust pH to 7–8 using sodium bicarbonate to deprotonate the carboxylic acid group, improving water solubility .
    Stability tests should include HPLC analysis under assay conditions (e.g., 37°C, 24 hours) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected tautomerism) in oxazole-carboxylic acid derivatives?

  • Methodological Answer : Contradictions may arise from tautomeric equilibria between oxazole and isoxazole forms. To address this:
  • Variable-temperature NMR : Perform experiments at −40°C to slow tautomer interconversion and identify distinct peaks .
  • X-ray crystallography : Resolve solid-state structures to confirm the dominant tautomer .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers and align with experimental data .

Q. What strategies are effective for evaluating the bioactivity of 5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid against enzyme targets (e.g., cyclooxygenase or kinases)?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., COX-2 inhibition via prostaglandin ELISA) with IC₅₀ determination .
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites, guided by the compound’s carboxylate group for ionic interactions .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., ester or amide derivatives) to probe the role of the carboxylic acid moiety in activity .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. For oxazole-carboxylic acids, the C-5 position is often electrophilic due to electron-withdrawing effects of the carboxyl group .
  • Reactivity descriptors : Use Fukui indices (DFT) to map nucleophilic (C-4) and electrophilic (C-5) regions .
  • Solvent effects : Include implicit solvation models (e.g., PCM) in calculations to simulate reaction environments .

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